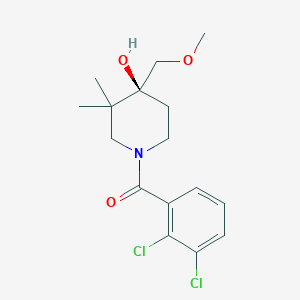

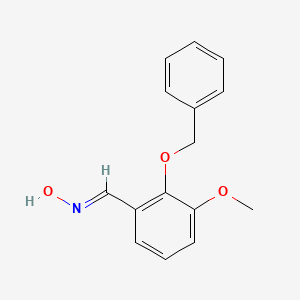

![molecular formula C19H22N6OS B5540804 N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine](/img/structure/B5540804.png)

N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine often involves multiple steps, including the formation of C-N, C-O, and C-S bonds under metal-free conditions or through catalyzed reactions. For instance, Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources have been reported for the efficient synthesis of related imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, showcasing the broad substrate scope and good functional group tolerance of such methods (Rao, Mai, & Song, 2017). Additionally, the use of hypervalent iodine for oxidative C–S bond formation strategies has been explored for the synthesis of biologically potent compounds, highlighting a metal-free approach with a broad scope of substrates (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine, due to its complex structure involving pyridine, imidazole, and thiazole rings, finds applications in the domain of chemical synthesis and catalysis. The compound can be involved in reactions such as the iron-catalyzed reductive amination of carbonyl derivatives, showcasing the utility of such molecules in synthesizing cyclic amines like pyrrolidines, piperidines, and azepanes with good functional group tolerance (Wei et al., 2019).

Molecular Structure and Tautomerism

The molecule's intricate structure featuring a blend of pyridinyl and imidazolyl groups contributes to its fascinating electronic properties, such as dynamic tautomerism and the presence of divalent nitrogen character. These characteristics are pivotal in understanding the electron distribution, protonation energy, and the molecule's capacity to form various isomeric structures, which is essential in the development of therapeutically significant compounds (Bhatia et al., 2013).

Anticancer Activity

The presence of the pyridin-2-ylmethyl and imidazol-2-yl groups within such compounds has been explored for their potential in anticancer activity. Specifically, the compound's structure could be a scaffold for designing derivatives evaluated for their efficacy against various cancer cell lines, thus contributing valuable insights into the development of new anticancer agents (Kumar et al., 2013).

Propiedades

IUPAC Name |

[2-(methylamino)-1,3-thiazol-4-yl]-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-20-19-23-16(13-27-19)18(26)24-9-5-14(6-10-24)17-22-8-11-25(17)12-15-4-2-3-7-21-15/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYAECBPKXCWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)

![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)

![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)

![3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide](/img/structure/B5540775.png)

![(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540785.png)

![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)